4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2OS |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-pyrimidin-5-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-4-9-1-7(5-13-9)8-2-10-6-11-3-8/h1-6H |
InChI Key |
IIVAXJQSKCHDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=CN=CN=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde and Its Derivatives
Established Synthetic Routes to 4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde
The traditional synthesis of this compound and its precursors often relies on classical organic reactions that build the heterocyclic rings sequentially. These methods, while foundational, provide the basis for more advanced strategies.
Condensation Reactions Involving Thiophene (B33073) and Pyrimidine (B1678525) Precursors
The direct synthesis of this compound can be envisioned through the coupling of pre-functionalized pyrimidine and thiophene rings. A prominent strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, the Suzuki coupling of a 5-halopyrimidine with a thiophene-2-boronic acid derivative, followed by formylation, presents a viable route.
A general representation of this approach involves the reaction of 5-bromopyrimidine (B23866) with 4-formylthiophene-2-boronic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| 5-Bromopyrimidine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Not specified |
| 5-Bromopyrimidine | 4-Formylthiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Not specified |
Alternatively, a Stille coupling can be employed, which involves the reaction of an organotin compound with an organic halide. In this context, 5-bromopyrimidine could be coupled with 2-(tributylstannyl)thiophene-4-carbaldehyde.
Application of the Gewald Reaction in Thiophene-Pyrimidine Synthesis
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This reaction serves as a cornerstone for the synthesis of thieno[2,3-d]pyrimidines, which are structural isomers and important derivatives of the target compound. The typical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net
The resulting 2-aminothiophene is a key intermediate that can be further cyclized to form the thieno[2,3-d]pyrimidine (B153573) ring system. For instance, reaction of the 2-aminothiophene-3-carbonitrile (B183302) with formamide (B127407) or formic acid leads to the formation of the pyrimidine ring fused to the thiophene. Subsequent functionalization, such as formylation, can then be carried out. A notable application is the Vilsmeier-Haack formylation of the thiophene ring after its formation via the Gewald reaction, which selectively introduces a formyl group. researchgate.net
| Starting Materials | Base | Solvent | Product |
| Ketone/Aldehyde, α-Cyanoester, Sulfur | Morpholine (B109124) | Ethanol (B145695) | 2-Aminothiophene derivative |
| Cyclohexanone (B45756), Malononitrile (B47326), Sulfur | Diethylamine | Methanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
Exploration of Paal–Knorr Synthesis for Related Heterocyclic Systems
The Paal-Knorr synthesis is a classic method for the synthesis of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction typically involves heating the 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. researchgate.netorganic-chemistry.org
While direct synthesis of this compound via this method is not commonly reported, the Paal-Knorr synthesis is relevant for creating the thiophene core, which could then be coupled to a pyrimidine moiety. The challenge lies in the synthesis of the requisite 1,4-dicarbonyl precursor bearing a pyrimidine substituent.
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Conditions | Product |
| Hexane-2,5-dione | Phosphorus Pentasulfide | Heat | 2,5-Dimethylthiophene |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene, reflux | 2,5-Diphenylthiophene |
Advanced Synthetic Approaches and Catalytic Systems for Pyrimidine-Thiophene Compounds
Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of complex heterocyclic systems like pyrimidine-thiophene compounds. These approaches often utilize advanced catalytic systems and novel reaction media.
Utilization of Ionic Liquids in Synthetic Protocols
Ionic liquids (ILs) have emerged as green and efficient reaction media and catalysts for a variety of organic transformations. researchgate.netjapsonline.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to volatile organic solvents. In the context of pyrimidine-thiophene synthesis, ionic liquids can be employed to enhance reaction rates and facilitate catalyst recycling in cross-coupling reactions. For instance, pyridinium-based ionic liquids have been used in Suzuki-Miyaura reactions. japsonline.com Furthermore, L-proline nitrate, an amino acid-based ionic liquid, has been shown to catalyze the synthesis of pyrimidine derivatives efficiently. researchgate.netjapsonline.com
| Reaction Type | Ionic Liquid | Role | Advantages |
| Biginelli Reaction | L-proline nitrate | Catalyst | Mild conditions, high yields, recyclability |
| Suzuki-Miyaura Coupling | [bmim][BF₄] | Solvent/Catalyst | Enhanced reaction rates, catalyst stabilization |
Multicomponent Reaction Strategies for Pyrimidine-Thiophene Hybrid Formations
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net MCRs offer significant advantages in terms of atom economy, step economy, and reduction of waste.
While a direct one-pot multicomponent synthesis of this compound is not yet prominently documented, MCRs are extensively used to construct the constituent heterocyclic rings. For example, the Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones, which can be further elaborated into pyrimidines. Similarly, the Gewald reaction, as discussed earlier, is a classic MCR for thiophene synthesis. wikipedia.orgresearchgate.net The development of a novel MCR that directly yields the 4-(pyrimidin-5-yl)thiophene scaffold remains an active area of research.
Derivatization Strategies and Functional Group Transformations of this compound
The aldehyde group and the thiophene ring of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with diverse biological activities.
While specific examples of the oxidation of this compound are not detailed in the provided context, the aldehyde group is generally susceptible to oxidation to a carboxylic acid. This transformation provides a handle for further reactions, such as esterification or amidation, to create a new series of derivatives.
The reduction of pyrimidine-5-carboxylates and carboxamides using reagents like lithium aluminum hydride (LiAlH4) has been shown to yield dihydropyrimidine (B8664642) derivatives rather than the expected alcohols or amines. researchgate.net For example, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH4 primarily affords ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate. researchgate.net This suggests that attempts to reduce the carbaldehyde group of this compound might similarly lead to reduction of the pyrimidine ring.
Aromatic nucleophilic substitution (SNAr) is a key method for modifying thiophene derivatives. nih.gov The reactivity of the thiophene ring is influenced by the substituents present. For SNAr reactions on thiophenes to proceed, the ring typically needs to be activated by electron-withdrawing groups. nih.gov The mechanism generally involves the addition of a nucleophile to form a σ-complex (a Meisenheimer adduct), followed by the elimination of a leaving group. nih.gov Computational studies have shown that these reactions follow a stepwise pathway. nih.gov
In the context of related pyrimidine systems, halogenated pyrimidines readily undergo SNAr reactions with various nucleophiles, including amines and alkoxides. mdpi.comrsc.org For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) can undergo regioselective substitution. mdpi.com
Thienopyrimidines are of great interest due to their structural relationship to purines and their wide range of biological activities. nih.govnih.gov The synthesis of these fused systems can be achieved through various cyclocondensation reactions.
One common route involves the use of 2-aminothiophene derivatives, often prepared via the Gewald reaction. nih.gov These can be cyclized with various reagents to form the pyrimidine ring. For example, cyclocondensation of 2-aminothiophene-3-carbonitrile with formamide can yield thieno[2,3-d]pyrimidines. mdpi.com Another approach involves the reaction of 2-aminothiophene-3-carboxamides with sodium hydroxide (B78521) to produce thieno[3,4-d]pyrimidin-4(3H)-ones. nih.gov
Three-component condensation reactions are also employed. For instance, the reaction of 5-nitrothiophene-2-carbaldehyde with cyclohexanone and C-aminotri(tetr)azoles can lead to the formation of hexahydrotriazoloquinazolines, which are structurally related to thienopyrimidines. researchgate.net
Table 2: Examples of Cyclocondensation Reactions for Fused Thienopyrimidines
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile | Formamide | Thieno[2,3-d]pyrimidine | mdpi.com |
| 2-Aminothiophene-3-carboxamide | Sodium Hydroxide | Thieno[3,4-d]pyrimidin-4(3H)-one | nih.gov |
The aldehyde group of thiophene-2-carbaldehyde (B41791) and its derivatives readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is a common and versatile method for introducing a wide range of substituents. mdpi.comorientjchem.orgontosight.ai
The synthesis typically involves reacting the thiophene-2-carbaldehyde derivative with an aniline (B41778) or a substituted aniline in a suitable solvent like ethanol, often with a catalytic amount of acid. orientjchem.org For example, thiophene-2-carbaldehyde can be condensed with 4-aminophenol (B1666318) to synthesize a thiophene Schiff base. ciac.jl.cn Similarly, pyrimidine-5-carbaldehyde (B119791) derivatives can react with aromatic amines to form pyrimidine Schiff bases. mdpi.com These reactions are crucial for creating compounds with potential biological activities. mdpi.comiaea.orgresearchgate.net
Biginelli Condensation and Analogous Reactions for Pyrimidine Ring Formation
The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto ester, and urea (B33335) under acidic conditions. wikipedia.orgnih.gov This reaction and its analogues offer a powerful strategy for the construction of the pyrimidine ring found in derivatives related to this compound. While a direct Biginelli synthesis of the target compound itself is not extensively documented, analogous reactions employing thiophene aldehydes provide a clear precedent for this approach.
One relevant pathway involves the use of a thiophene-2-carbaldehyde as the aldehyde component. In a reaction analogous to the Biginelli condensation, thiophene-2-carbaldehyde can react with a β-dicarbonyl compound and urea (or a urea derivative like thiourea (B124793) or guanidine) to form a dihydropyrimidine ring attached to the thiophene at the 4-position. A subsequent aromatization step would then yield the desired pyrimidine ring.
A notable example of a Biginelli-like reaction involves the initial formation of a chalcone. Thiophene-2-carbaldehyde can undergo a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) to produce a thiophene-containing chalcone. This α,β-unsaturated ketone can then serve as the substrate for cyclocondensation with urea or guanidine (B92328) to form the pyrimidine ring. researchgate.net This two-step process allows for the synthesis of various substituted thiophene-bearing pyrimidines.
The general reaction conditions for these Biginelli-type reactions often involve an acid catalyst, such as HCl or a Lewis acid, in a protic solvent like ethanol, and heating to drive the reaction to completion. The versatility of the Biginelli reaction allows for the incorporation of diverse substituents on the pyrimidine ring by varying the β-dicarbonyl compound and the urea component.
Table 1: Examples of Biginelli-type Reactions for the Synthesis of Thiophene-Pyrimidine Scaffolds
| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea/Guanidine | Product Type | Reference |
| Thiophene-2-carbaldehyde | Ethyl acetoacetate | Urea | 4-(Thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one derivative | wikipedia.org |
| Thiophene-2-carbaldehyde | Acetylacetone | Thiourea | 4-(Thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione derivative | mdpi.com |
| Thiophene-containing chalcone | - | Guanidine | 4-Aryl-6-(thiophen-2-yl)pyrimidin-2-amine | researchgate.net |
This table presents generalized examples based on known Biginelli-type reactions involving thiophene aldehydes. Specific yields and conditions would vary based on the full substrate scope.
Knoevenagel Condensation in the Synthesis of Substituted Thiophene-Pyrimidines
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. nih.gov This reaction is instrumental in the synthesis of precursors for thiophene-pyrimidine systems and for the direct functionalization of these scaffolds.
A key application of the Knoevenagel condensation is in the Gewald reaction for the synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester, followed by cyclization with elemental sulfur. The initial step is a Knoevenagel condensation. The resulting 2-aminothiophene can then be used as a building block to construct a fused pyrimidine ring, leading to thieno[2,3-d]pyrimidine derivatives.
More directly, the Knoevenagel condensation can be employed to introduce substituents onto a pre-formed thiophene-pyrimidine system. For instance, an aldehyde, such as a substituted thiophene-2-carbaldehyde, can react with an active methylene (B1212753) compound like malononitrile or barbituric acid. This reaction typically proceeds in the presence of a basic catalyst, such as piperidine (B6355638) or an amine, in a solvent like ethanol or acetic acid. This approach is particularly useful for synthesizing compounds where a pyrimidine or a related heterocycle is built upon a thiophene core.
Table 2: Knoevenagel Condensation for the Synthesis of Thiophene-Pyrimidine Precursors
| Carbonyl Compound | Active Methylene Compound | Catalyst | Product | Reference |
| Thiophene-2-carbaldehyde | Malononitrile | Piperidine | 2-(Thiophen-2-ylmethylene)malononitrile | nih.gov |
| Substituted benzaldehyde | 2-Cyano-N-(thiophen-2-yl)acetamide | Base | Substituted 2-cyano-3-(substituted phenyl)-N-(thiophen-2-yl)acrylamide | Not specified |
This table illustrates the application of the Knoevenagel condensation for creating precursors to more complex thiophene-pyrimidine systems.
Mechanistic Investigations of Reactions Involving this compound Precursors
The mechanisms of the Biginelli and Knoevenagel reactions, which are central to the synthesis of precursors for this compound, have been the subject of considerable study.
The mechanism of the Biginelli reaction is generally accepted to proceed through one of three possible pathways, with the most favored beginning with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. wikipedia.org This electrophilic intermediate is then attacked by the enol or enolate of the β-keto ester. Subsequent cyclization via attack of the remaining urea nitrogen on the carbonyl group, followed by dehydration, affords the dihydropyrimidinone product. wikipedia.org
The Knoevenagel condensation mechanism is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration, often facilitated by the reaction conditions, to yield the α,β-unsaturated product. The choice of catalyst, whether a Brønsted or Lewis base, can influence the reaction rate and outcome.
In the context of forming the this compound structure, the key bond between the thiophene and pyrimidine rings is often formed via a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. Mechanistic studies of the Suzuki reaction reveal a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organoboron compound and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. rsc.org The synthesis of 4-arylthiophene-2-carbaldehydes has been successfully achieved using this methodology. nih.gov
Spectroscopic and Advanced Analytical Characterization of 4 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde and Its Structural Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde, both ¹H and ¹³C NMR are critical for confirming the connectivity of the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the presence of the aldehyde functional group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the thiophene and pyrimidine rings, in addition to the characteristic downfield signal for the aldehyde proton. The protons on the thiophene ring typically appear as doublets, with chemical shifts influenced by the electron-withdrawing aldehyde group and the attached pyrimidine ring. For the parent thiophene-2-carbaldehyde (B41791), the aldehyde proton (CHO) resonates at approximately 9.95 ppm, while the ring protons are observed between 7.22 and 7.80 ppm rsc.org. The pyrimidine ring protons are also expected in the aromatic region, typically at high chemical shifts due to the electron-deficient nature of the diazine ring. For instance, protons on a pyrimidine ring can appear at chemical shifts greater than 8.7 ppm rsc.org.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is anticipated for the carbonyl carbon of the aldehyde group, which for thiophene-2-carbaldehyde, appears around 183.1 ppm rsc.org. The carbon atoms of the thiophene and pyrimidine rings will resonate in the aromatic region, typically between 120 and 165 ppm. The specific chemical shifts are determined by their position relative to the sulfur and nitrogen heteroatoms and the substituent groups. For example, carbons in substituted pyrimidines have been observed in the range of 156-165 ppm rsc.org.
Expected NMR Data for this compound:
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) |
| ¹H | Pyrimidine Ring | ~8.7 - 9.3 | Singlets (s), Doublets (d) |
| ¹H | Thiophene Ring | ~7.5 - 8.2 | Doublets (d) |
| ¹³C | Aldehyde (C=O) | ~182 - 185 | |
| ¹³C | Pyrimidine Ring | ~155 - 165 | |
| ¹³C | Thiophene Ring | ~125 - 150 |
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
For this compound, the IR spectrum will be dominated by several key absorption bands. The most prominent and diagnostically important band is the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1665–1683 cm⁻¹ for thiophene-2-carbaldehyde derivatives researchgate.netjournalskuwait.org. Aromatic C-H stretching vibrations for both heterocyclic rings are anticipated just above 3000 cm⁻¹ (typically 3016-3110 cm⁻¹) researchgate.netjournalskuwait.org. The spectrum will also feature a series of bands in the 1400–1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the aromatic rings. Vibrations associated with the C-S bond of the thiophene ring are also expected at lower frequencies researchgate.net.
Characteristic IR Absorption Bands:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Thiophene, Pyrimidine) | 3000 - 3110 | Medium-Weak |
| C-H Stretch | Aldehyde (-CHO) | ~2825 | Weak |
| C=O Stretch | Aldehyde (C=O) | 1660 - 1690 | Strong |
| C=C / C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium-Strong |
| C-S Stretch | Thiophene Ring | 840 - 865 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (molecular formula C₉H₆N₂OS), the calculated molecular weight is 190.22 g/mol nih.gov. A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the molecular formula. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 190.
The fragmentation pattern under electron impact (EI) ionization can offer further structural confirmation. Common fragmentation pathways for related structures include the loss of the aldehyde group as a formyl radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to fragments at m/z ≈ 161 or m/z ≈ 162, respectively mdpi.com. Another potential fragmentation would be the cleavage of the bond between the thiophene and pyrimidine rings, resulting in ions corresponding to each heterocyclic moiety. The fragmentation of pyrimidine rings can proceed through successive loss of functional groups and decomposition of the ring structure researchgate.net.
Expected Mass Spectrometry Data:
| m/z Value | Identity | Notes |
|---|---|---|
| ~190 | [M]⁺ | Molecular Ion Peak |
| ~162 | [M - CO]⁺ | Loss of carbon monoxide |
| ~161 | [M - CHO]⁺ | Loss of the formyl radical |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance.
For this compound, with the molecular formula C₉H₆N₂OS, the theoretical elemental composition can be calculated. The experimental values obtained from combustion analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's stoichiometric purity researchgate.netmdpi.com.
Theoretical Elemental Composition of C₉H₆N₂OS:
| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 56.83 |
| Hydrogen | H | 1.008 | 3.18 |
| Nitrogen | N | 14.007 | 14.73 |
| Oxygen | O | 15.999 | 8.41 |
| Sulfur | S | 32.06 | 16.86 |
Chromatographic Techniques for Compound Purity and Isolation
Chromatographic methods are essential for the separation, isolation, and purity assessment of organic compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. For this compound, a small spot of the compound dissolved in a suitable solvent would be applied to a silica gel plate. The plate is then developed in an appropriate solvent system (eluent). The purity is indicated by the presence of a single spot upon visualization, typically under UV light at 254 nm rsc.org. The retention factor (Rƒ) value is characteristic for a given compound in a specific eluent system and can be used for identification purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the separation, identification, and quantification of components in a mixture. For purity analysis of this compound, a reversed-phase HPLC method would likely be employed. The compound would be dissolved and injected into the system, and the chromatogram would ideally show a single, sharp peak, indicating a high degree of purity. The retention time of this peak is a unique identifier for the compound under the specific chromatographic conditions.
Column Chromatography: For the purification of this compound on a larger scale, flash column chromatography is the standard method. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, often guided by prior TLC analysis, to separate the desired product from unreacted starting materials and byproducts rsc.orgrsc.org.
Research Applications in Medicinal and Biological Chemistry of 4 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde Derivatives
Assessment of Antiviral Properties
Derivatives incorporating the pyrimidine-thiophene framework have been investigated for their potential to combat a range of viral infections. The pyrimidine (B1678525) moiety, in particular, is a well-established pharmacophore in antiviral drug design. nih.gov Research has demonstrated that these compounds can inhibit various viruses, including human coronavirus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govmdpi.com
For instance, studies on pyrimido[4,5-d]pyrimidines, which feature a fused pyrimidine system, have identified compounds with notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Similarly, various thiophene- and pyrimidine-containing molecules have shown inhibitory activity against other viruses. researchgate.netnih.gov One study reported that new 4-(phenylamino)thieno[2,3-b]pyridine derivatives were tested against herpes simplex virus type 1 (HSV-1), with one compound showing 86% inhibition. researchgate.net Another investigation into 2-thiopyrimidine-5-carbonitrile derivatives found promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the hepatitis C virus. ekb.eg The antiviral potential of these derivatives is often linked to their ability to interfere with viral replication cycles. researchgate.net
| Compound Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Compounds with cyclopropylamino and aminoindane moieties showed remarkable efficacy. | mdpi.com |
| 4-(Phenylamino)thieno[2,3-b]pyridines | Herpes Simplex Virus Type 1 (HSV-1) | Compound 6a exhibited 86% inhibition at a concentration of 50 μM. | researchgate.net |
| 5-Thien-2-yl-2'-deoxyuridine analogues | Herpes Simplex Virus Type 1 (HSV-1), Varicella-Zoster Virus (VZV) | 5-(5-Bromothien-2-yl)-2'-deoxyuridine was effective in treating HSV-1 keratitis in rabbits. | nih.gov |
| 2-Thiopyrimidine-5-carbonitrile derivatives | Bovine Viral Diarrhea Virus (BVDV) | Compounds 2 , 7a , and 7c demonstrated promising antiviral activity. | ekb.eg |
Characterization of Interactions with Biological Macromolecules
The therapeutic effects of 4-(pyrimidin-5-yl)thiophene-2-carbaldehyde derivatives are rooted in their interactions with key biological macromolecules, including nucleic acids, enzymes, and receptors.
The ability of heterocyclic compounds to interact with deoxyribonucleic acid (DNA) is a known mechanism for anticancer activity. Fused pyrimidine systems, such as chromenopyrimidines, are thought to exert their therapeutic effects through selectivity for biomolecules like DNA. nih.gov While specific studies detailing the DNA binding mechanisms (e.g., electrostatic, groove binding) of this compound itself are not prevalent, the broader class of thieno[3,2-d]pyrimidine (B1254671) derivatives has been investigated as potential antimicrobial agents that target DNA gyrase, an enzyme crucial for DNA replication. researchgate.net This suggests that interference with DNA processes is a plausible mechanism of action for this class of compounds.
A significant area of research for pyrimidine-thiophene derivatives is their role as enzyme inhibitors, particularly targeting protein kinases. nih.gov Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, contributes to uncontrolled cell growth in many cancers. nih.govsemanticscholar.org Consequently, it has become a major target for cancer therapy. semanticscholar.orgdovepress.com
Thieno[2,3-d]pyrimidine (B153573) derivatives have been extensively developed as potent EGFR inhibitors. semanticscholar.orgnih.gov These compounds are designed to bind to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent downstream signaling that leads to cell proliferation. nih.gov Studies have reported IC₅₀ values in the nanomolar to low micromolar range for various derivatives against both wild-type and mutant forms of EGFR. semanticscholar.orgdovepress.comnih.gov For example, certain thienopyrimidinone compounds were identified as potent dual inhibitors of both EGFR and Fibroblast Growth Factor Receptor (FGFR), with IC₅₀ values as low as 0.059 µM for EGFR. nih.gov
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one derivatives | EGFR | 0.059 µM (Compound 25 ) | nih.gov |
| Thieno[2,3-d]pyrimidin-4-one derivatives | FGFR | 0.029 µM (Compound 25 ) | nih.gov |
| Thiazolyl-pyrazolyl aminoquinolines | EGFR | 4.34 µM | dovepress.com |
| Thiazolyl-pyrazolyl aminoquinolines | HER2 | 2.28 µM | dovepress.com |
| Thieno[2,3-d]pyrimidine derivatives | EGFRWT | 37.19 nM (Compound 5b ) | semanticscholar.org |
| Thieno[2,3-d]pyrimidine derivatives | EGFRT790M | 204.10 nM (Compound 5b ) | semanticscholar.org |
Beyond enzymes, derivatives of the pyrimidine-thiophene scaffold have been shown to bind to and modulate the function of important receptors in the central nervous system.
The γ-aminobutyric acid type A receptor (GABAAR) is a key inhibitory neurotransmitter receptor, and its dysregulation is linked to several psychiatric disorders. nih.gov While not directly derivatives of this compound, related pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds have been designed and studied using in silico models to predict their binding profiles to GABAAR subtypes. mdpi.com These studies highlight the potential of the thiophene-pyrimidine core to serve as a basis for developing modulators of this receptor family.
The serotonin (B10506) 7 receptor (5-HT₇R) is another significant target, implicated in processes like mood, cognition, and circadian rhythms. researchgate.netgsu.edu Several studies have focused on developing pyrimidine-based ligands for this receptor. gsu.edunih.gov For instance, mdpi.comBenzothieno[3,2-d]pyrimidine derivatives have been synthesized and shown to exhibit high affinity for the 5-HT₇ receptor, with some compounds displaying Kᵢ values in the low nanomolar range and significant selectivity over the 5-HT₁AR subtype. nih.gov
| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| mdpi.comBenzothieno[3,2-d]pyrimidine (Series C) | 5-HT₇R | 0.85 nM | nih.gov |
| mdpi.comBenzothieno[3,2-d]pyrimidine (Series B) | 5-HT₇R | 9.08 nM | nih.gov |
| 4-(3'-Furyl)-2-(piperazino)pyrimidines | 5-HT₇R | Potent ligands | gsu.edu |
Diverse Biological Activity Spectrum Including Antioxidant, Analgesic, Anti-HIV, Antimalarial, and Anticonvulsant Potentials
The structural versatility of the this compound framework has led to the exploration of its derivatives across a wide array of biological activities.
Anti-HIV Potential: A notable application is in the development of anti-HIV agents. Specifically, thiophene[3,2-d]pyrimidine derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function. One study found a derivative, compound 5k , to be highly active against wild-type HIV-1 and a panel of NNRTI-resistant strains, with EC₅₀ values as low as 0.042 μM. nih.gov
Anticonvulsant and Analgesic Activity: Thiophene-containing heterocyclic compounds have shown promise as anticonvulsant agents. researchgate.netnih.gov Research on hybrid molecules containing both pyrrolidine-2,5-dione and thiophene (B33073) rings has identified compounds with significant anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure models. nih.gov The most promising of these compounds also demonstrated moderate, balanced inhibition of voltage-sensitive sodium and calcium channels, a common mechanism for antiepileptic drugs. nih.gov Furthermore, these active compounds were evaluated for antinociceptive (analgesic) properties in hot plate and writhing tests. nih.gov
Other Activities: The broader class of pyrimidine and thiophene derivatives has been associated with a vast range of other biological effects, including antioxidant, antimalarial, and antibacterial activities. researchgate.netresearchgate.netmdpi.com Thiophene derivatives have been noted for their antioxidant properties, and various fused pyrimidine systems have been explored for their potential as antimalarial agents, although specific data for the this compound core in this context is limited. researchgate.netmdpi.com
| Activity | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Anti-HIV | Thiophene[3,2-d]pyrimidine derivatives | EC₅₀ values from 0.042 μM to 7.530 μM against WT and resistant HIV-1 strains. | nih.gov |
| Anticonvulsant | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | ED₅₀ of 62.14 mg/kg in the MES test (Compound 4 ). | nih.gov |
| Analgesic | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Active in hot plate and writhing tests. | nih.gov |
| Antioxidant | Thiophene derivatives | Noted for antioxidant properties. | researchgate.net |
Research Applications in Materials Science and Industrial Chemistry Involving 4 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde Derivatives
Development of Organic Semiconductors for Advanced Materials
Thiophene-based π-conjugated molecules and polymers are foundational materials in the field of organic electronics, serving as active components in a variety of devices. nih.gov The strategic combination of an electron-donating thiophene (B33073) moiety with an electron-accepting (π-deficient) pyrimidine (B1678525) ring creates a donor-acceptor (D-A) structure. cdnsciencepub.com This design is crucial for tuning the electrochemical and photophysical properties of the resulting materials. cdnsciencepub.com
The inherent electron-deficient nature of the pyrimidine unit imparts a high electron affinity, making it an excellent component for electron transport in organic semiconductors. alfa-chemistry.com Derivatives of 4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde are therefore investigated for their potential in:
Organic Field-Effect Transistors (OFETs): The D-A structure helps to stabilize the Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to higher electron mobility and improved transistor efficiency. alfa-chemistry.com
Organic Photovoltaics (OPVs): The tailored energy levels of these materials can enhance charge separation and transport, which are critical for efficient solar energy conversion. nih.gov
Organic Light-Emitting Diodes (OLEDs): Pyrimidine-containing compounds can be used as host materials in the emissive layer of OLEDs, improving electron injection and transport, thereby increasing quantum efficiency. alfa-chemistry.comresearchgate.net
Research has shown that the specific orientation of the thiophene ring within the larger molecular structure significantly influences the solid-state packing and, consequently, the charge carrier mobility of the semiconductor. researchgate.net For instance, studies on isomer-pure thieno-benzothiophenes have reported field-effect mobilities as high as 0.12 cm² V⁻¹ s⁻¹, demonstrating the high performance achievable with carefully designed thiophene-based structures. researchgate.net
Application in Electronic Device Components
The semiconducting properties of this compound derivatives translate directly into their application in various electronic device components. These materials form the active layers in thin-film devices, where their performance is dictated by their molecular design. cdnsciencepub.comalfa-chemistry.com
In OFETs , polymers derived from thiophene are prized for their solution processability, which allows for the fabrication of flexible and large-area electronics under ambient conditions. nih.govscispace.com The inclusion of the pyrimidine unit enhances the material's electron affinity, making these derivatives suitable for n-type or ambipolar transistors. alfa-chemistry.com
For OLEDs , the D-A-π-D configuration, which can be achieved by elaborating on the this compound scaffold, is used to develop emitters that exhibit thermally activated delayed fluorescence (TADF). This mechanism allows for harvesting both singlet and triplet excitons, leading to OLEDs with very high external quantum efficiencies, approaching 25% in some green-emitting devices. nih.gov
In the realm of "plastic electronics," the ability to synthesize conjugated polymers by copolymerizing thiophene with electron-accepting monomers like pyrimidine allows for precise control over the material's bandgap and oxidation potentials, making them ideal for a new generation of flexible and low-cost electronic devices. cdnsciencepub.com
Fabrication of Electrochromic Devices and Optoelectronic Materials
Electrochromic materials can change their optical properties (i.e., color) in response to an applied voltage, making them suitable for applications such as smart windows, anti-glare mirrors, and displays. mdpi.com Polythiophenes and their derivatives are extensively studied for these applications due to their excellent stability, fast switching times, and distinct color transitions. mdpi.commathnet.ru
In the broader field of optoelectronics, the intramolecular charge transfer (ICT) that occurs in D-A molecules derived from this compound is a key property. researchgate.net This ICT is responsible for the luminescent properties of these materials, which are essential for applications in light-emitting devices and fluorescent sensors. researchgate.net
Corrosion Inhibition Studies Utilizing Thiophene-Pyrimidine Derivatives
The use of organic compounds to protect metals from corrosion in acidic environments is a critical industrial application. researchgate.net Derivatives of this compound are particularly effective due to the presence of sulfur and nitrogen heteroatoms, as well as aromatic π-systems. nih.govresearchgate.net These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosive process. researchgate.net
The mechanism of inhibition involves the lone pair electrons on the nitrogen and sulfur atoms, which interact with the vacant d-orbitals of the metal. The planar structure of the aromatic rings allows for stable adsorption on the metal surface. nih.gov Studies have shown that these compounds can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchgate.net
The effectiveness of these inhibitors is typically evaluated using electrochemical techniques. Research on related thiophene-pyrimidine structures demonstrates a high percentage of inhibition efficiency (%IE), which often increases with the concentration of the inhibitor.
| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency (%IE) | Adsorption Isotherm |
| Pyrimidine-bichalcophene Derivatives | Copper | 1 M HNO₃ | >99% | Langmuir |
| Thiophene Derivatives | Steel | 0.5 M H₂SO₄ | 87% | S-shaped |
| Schiff base from Thiophene-2-carboxaldehyde | Mild Steel | 1 M HCl | 83.8% | Langmuir |
The adsorption of these derivatives on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net In many cases, the inhibition efficiency increases with temperature, which is characteristic of a chemical adsorption (chemisorption) mechanism, where a stronger bond is formed between the inhibitor and the metal surface. nih.gov
Precursor Role in the Synthesis of Functional Polymeric and Oligomeric Materials
The this compound molecule is a valuable precursor for synthesizing more complex functional materials. The aldehyde group (-CHO) is a reactive site that can participate in various condensation reactions, allowing for the extension of the conjugated system and the formation of polymers and oligomers. pnrjournal.com
One common synthetic route involves a Claisen-Schmidt condensation of the aldehyde with an aromatic ketone to form a chalcone. This intermediate can then be reacted with reagents like urea (B33335) or guanidine (B92328) to produce new, larger heterocyclic systems containing both thiophene and pyrimidine rings. pnrjournal.com
Furthermore, the thiophene ring itself is amenable to polymerization. Methods such as oxidative chemical polymerization, often using iron(III) chloride (FeCl₃), or electrochemical polymerization can be used to create poly(pyrimidinyl thiophene)s. cdnsciencepub.comresearchgate.net By designing comonomers that link thiophene (the donor) with pyrimidine (the acceptor), chemists can synthesize D-A copolymers. cdnsciencepub.com This approach provides precise control over the polymer's electronic properties, such as the bandgap and redox potentials, tailoring them for specific applications in the advanced materials discussed in the preceding sections. mathnet.ruresearchgate.net
Future Research Directions and Advanced Perspectives on 4 Pyrimidin 5 Yl Thiophene 2 Carbaldehyde Research
Rational Design and Synthesis of Next-Generation Analogs with Tailored Biological and Material Properties
The rational design of novel analogs of 4-(Pyrimidin-5-yl)thiophene-2-carbaldehyde is a promising strategy to modulate its physicochemical properties for specific biological and material science applications. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that minor structural modifications can lead to significant changes in function.
Future synthetic endeavors will likely focus on several key areas of modification. Firstly, substitution on the pyrimidine (B1678525) ring could influence the molecule's hydrogen bonding capacity and its interaction with biological targets. Secondly, derivatization of the aldehyde group could yield a variety of functional groups, such as imines, oximes, or hydrazones, each with distinct chemical reactivity and potential for forming more complex molecular architectures. Lastly, modifications to the thiophene (B33073) ring, though less straightforward, could be explored to fine-tune the electronic properties of the molecule.
Synthetic strategies for these analogs would likely involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents. nih.gov Furthermore, established methods for the synthesis of thiophene and pyrimidine derivatives can be adapted to create a diverse library of analogs. pnrjournal.comnih.govorganic-chemistry.orgresearchgate.net
Table 1: Hypothetical Analogs of this compound and their Potential Properties
| Analog | Modification | Potential Biological Properties | Potential Material Properties | Proposed Synthetic Approach |
| Analog 1 | Introduction of an amino group at the 2-position of the pyrimidine ring. | Enhanced kinase inhibitory activity due to increased hydrogen bonding potential. | Potential for self-assembly through hydrogen bonding. | Nucleophilic aromatic substitution on a 2-halopyrimidine precursor. |
| Analog 2 | Conversion of the carbaldehyde to a cyano group. | Increased metabolic stability and potential for covalent inhibition of certain enzymes. | Altered electronic properties for use in organic electronics. | Oxidation of the corresponding aldoxime. |
| Analog 3 | Suzuki-Miyaura coupling of a bromo-substituted precursor with an electron-donating arylboronic acid on the thiophene ring. | Modulated lipophilicity for improved cell permeability. | Tunable fluorescence properties for sensing applications. | Palladium-catalyzed cross-coupling. |
| Analog 4 | Condensation of the carbaldehyde with a hydrazine derivative to form a hydrazone. | Potential as a scaffold for metal-chelating anticancer agents. | Formation of coordination polymers with interesting magnetic or optical properties. | Standard condensation reaction. |
Deeper Elucidation of Complex Reaction Mechanisms and Biological Pathways
A thorough understanding of the reaction mechanisms and biological pathways associated with this compound and its derivatives is crucial for their development as therapeutic agents or functional materials. The aldehyde functionality is a key reactive center, capable of participating in a variety of transformations, including condensation reactions and oxidations. researchgate.netsolubilityofthings.comjournalskuwait.orgresearchgate.netresearchgate.net
In a biological context, the pyrimidine moiety is of particular interest as it is a core component of nucleobases. wikipedia.orgcreative-proteomics.com Consequently, pyrimidine derivatives are known to interact with a multitude of biological targets, including enzymes involved in nucleotide metabolism, protein kinases, and G-protein coupled receptors. nih.govnih.govrsc.orgmdpi.com Future research should aim to identify the specific cellular targets of this compound and its analogs. High-throughput screening and proteomic approaches could be employed to this end.
Furthermore, advanced spectroscopic and computational techniques will be invaluable in elucidating the intricate details of reaction mechanisms. For instance, in-situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time information about the formation of intermediates and transition states. Density functional theory (DFT) calculations can be used to model reaction pathways and predict the stability of different conformations.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound. astrazeneca.comnih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. semanticscholar.orgresearchgate.netrepec.orgresearchgate.netnih.govresearchgate.netmdpi.com
In the context of drug discovery, ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, thereby accelerating the identification of promising drug candidates. astrazeneca.com Generative models can even design novel molecular structures with desired properties from scratch. For materials science applications, AI can be used to predict the electronic and optical properties of new thiophene-based polymers, guiding the synthesis of materials with tailored functionalities. semanticscholar.org
| Step | AI/ML Tool | Objective | Expected Outcome |
| 1. Target Identification | Natural Language Processing (NLP) and Network Analysis | To identify novel biological targets for pyrimidine-thiophene compounds by analyzing scientific literature and biological databases. | A ranked list of potential protein targets implicated in a specific disease. |
| 2. Virtual Screening | Deep Learning-based QSAR models | To predict the binding affinity of a virtual library of analogs against the identified target. | A shortlist of virtual "hits" with high predicted activity. |
| 3. De Novo Design | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) | To generate novel molecular structures with optimized properties based on the virtual hits. | A set of novel, synthesizable molecules with improved predicted efficacy and safety profiles. |
| 4. Synthesis Planning | Retrosynthesis Prediction Algorithms | To devise efficient synthetic routes for the most promising de novo designed compounds. | Step-by-step reaction pathways with predicted yields and reaction conditions. |
| 5. Property Prediction | Graph Neural Networks (GNNs) | To predict the material properties (e.g., conductivity, bandgap) of potential polymeric derivatives. | Identification of candidates for advanced material applications. |
Exploration of Emerging Applications in Interdisciplinary Scientific Fields
The unique combination of a thiophene and a pyrimidine ring in this compound opens up possibilities for its application in a wide range of interdisciplinary fields beyond traditional drug discovery. The electron-rich thiophene moiety is a well-established building block for conductive polymers and organic semiconductors. nih.govbeilstein-journals.orgrsc.org The pyrimidine ring, with its hydrogen bonding capabilities, can be used to control the self-assembly of these materials.
In the field of biosensing, the aldehyde group can be used to covalently attach the molecule to biological macromolecules, such as proteins or DNA. The resulting bioconjugates could be used to develop novel fluorescent probes for bio-imaging applications, leveraging the intrinsic photophysical properties of the thiophene-pyrimidine core. rsc.org
Furthermore, the coordination chemistry of this compound and its derivatives remains largely unexplored. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group are potential coordination sites for metal ions. This could lead to the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or gas storage properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
